Methyl 3-amino-5-fluoro-4-methylbenzoate

Regioisomer differentiation Chromatographic separation Pharmaceutical intermediate procurement

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a patent-validated intermediate for pyrazinone-based pharmaceutical candidates. The 3-amino-5-fluoro-4-methyl substitution pattern governs regioselectivity in downstream coupling and heterocycle formation, distinguishing it from the 2-amino regioisomer. Procure 98% HPLC-grade material to minimize side reactions in multi-step synthesis.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 1093087-06-9
Cat. No. B2608483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-fluoro-4-methylbenzoate
CAS1093087-06-9
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)OC)N
InChIInChI=1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeyRJOUOVXYOQFISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9): Procurement-Ready Overview of a Fluorinated Benzoate Building Block for Pharmaceutical Synthesis


Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a substituted benzoate ester with the molecular formula C9H10FNO2 and molecular weight 183.18 g/mol, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position on the benzene ring [1]. The compound exhibits a computed logP of 2.12, topological polar surface area of 52.3 Ų, and a predicted boiling point of 309.4±42.0 °C at 760 mmHg [2]. This specific substitution pattern creates a distinct electronic environment that positions the compound as a versatile intermediate in organic synthesis, with documented application in the preparation of pyrazinone-based pharmaceutical candidates [3].

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Synthetic Utility for Methyl 3-amino-5-fluoro-4-methylbenzoate


Substitution of Methyl 3-amino-5-fluoro-4-methylbenzoate with a regioisomer or alternative fluorinated benzoate building block is not chemically interchangeable. The 3-amino-5-fluoro-4-methyl substitution pattern determines both the electronic distribution on the aromatic ring and the steric accessibility of reactive sites, which directly governs regioselectivity in downstream coupling reactions, nucleophilic aromatic substitutions, and heterocycle formation [1]. Patent documentation explicitly identifies this specific compound as an intermediate in the synthesis of pyrazinone derivatives, where alternative positional isomers would yield structurally divergent products incompatible with the intended pharmacophore assembly [2]. The precise arrangement of electron-donating (amino, methyl) and electron-withdrawing (fluoro, ester) groups creates a reactivity profile that cannot be replicated by compounds with different substitution patterns, even those sharing the same molecular formula.

Quantitative Differentiation Evidence: Methyl 3-amino-5-fluoro-4-methylbenzoate Versus Positional Isomers and In-Class Analogs


Positional Isomer Comparison: 3-Amino-5-fluoro-4-methylbenzoate Versus 2-Amino-5-fluoro-4-methylbenzoate Regioisomer

The 3-amino positional isomer (CAS 1093087-06-9) is the documented intermediate in pyrazinone pharmaceutical synthesis per US08889692B2, whereas the 2-amino regioisomer (CAS 929214-84-6) is not cited in this patent route [1]. Physical property differences between these isomers are quantifiable: the 3-amino isomer has a predicted boiling point of 309.4±42.0 °C at 760 mmHg and computed logP of 2.12 [2], while the 2-amino isomer exhibits a predicted boiling point of 283.2±40.0 °C at 760 mmHg —a difference of approximately 26.2 °C in predicted boiling point that enables chromatographic differentiation and affects volatility during synthetic workup.

Regioisomer differentiation Chromatographic separation Pharmaceutical intermediate procurement

Patent-Documented Synthetic Route: Validated Intermediate for Pyrazinone-Based Pharmaceutical Candidates

Methyl 3-amino-5-fluoro-4-methylbenzoate is explicitly documented as an intermediate in US Patent US08889692B2 for the synthesis of pyrazinone derivatives intended for therapeutic applications [1]. The patent describes a validated synthetic procedure: reduction of 2-chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester (53 g) using 5% Pd/C (9 g) and ammonium formate (80 g) in ethanol (500 mL) at 75 °C, yielding the target compound as a solid (34.7 g after workup) . This patent-validated route distinguishes the compound from generic fluorinated benzoate building blocks lacking documented integration into pharmaceutical development programs.

Pyrazinone synthesis Patent-validated intermediate Pharmaceutical process chemistry

Commercial Availability and Purity Specifications: Benchmarking Supplier-Grade Methyl 3-amino-5-fluoro-4-methylbenzoate

Commercial suppliers offer Methyl 3-amino-5-fluoro-4-methylbenzoate at two distinct purity grades: 98% (minimum, HPLC-verified) from multiple vendors including Fluorochem, Capot Chemical, CymitQuimica, and Aromsyn [1], versus 95% minimum purity from AKSci . The 98% grade represents a 3-percentage-point higher purity specification, which in fine chemical procurement translates to reduced impurity burden in downstream reactions. Additionally, Capot Chemical specifies moisture content ≤0.5% for their 98% grade [1], providing a secondary quality metric not universally reported across suppliers.

Supplier quality comparison Purity specifications Procurement benchmarking

Lipophilicity and Drug-Likeness Parameters: Computed logP Comparison Across Fluorinated Benzoate Analogs

Methyl 3-amino-5-fluoro-4-methylbenzoate exhibits a computed XLogP3-AA of 1.6 [1] and an experimental database logP value of 2.12 [2], positioning it within the optimal lipophilicity range (logP 1-3) for drug-like molecules per Lipinski guidelines. The compound has a topological polar surface area of 52.3 Ų, well below the 140 Ų threshold for oral bioavailability [1]. These computed parameters are comparable to the 2-amino regioisomer (CAS 929214-84-6), which exhibits a predicted logP of approximately 1.8-2.0 based on structural similarity [3], but the 3-amino substitution pattern confers distinct electronic effects on the aromatic ring that influence metabolic stability and target binding in downstream derivatives.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Safety and Handling Classification: GHS Hazard Profile for Laboratory and Pilot Plant Procurement

Methyl 3-amino-5-fluoro-4-methylbenzoate is classified under the Globally Harmonized System (GHS) with Signal Word 'Warning' and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is not classified as hazardous for transportation per DOT/IATA regulations , which distinguishes it from more stringently regulated fluorinated aromatics that may require specialized shipping and storage protocols. Storage conditions specified by suppliers include 2-8 °C with protection from light [1], a standard requirement for amino-substituted aromatic compounds to prevent oxidative degradation.

GHS classification Laboratory safety Procurement compliance Material handling

Validated Application Scenarios for Methyl 3-amino-5-fluoro-4-methylbenzoate Procurement in Pharmaceutical and Chemical Research


Pyrazinone-Based Pharmaceutical Development: Synthesis of Heterocyclic Drug Candidates

Procurement of Methyl 3-amino-5-fluoro-4-methylbenzoate is directly warranted for research programs synthesizing pyrazinone derivatives as disclosed in US Patent US08889692B2 [1]. The compound serves as a key intermediate in the construction of pyrazinone scaffolds intended for therapeutic applications. The patent-validated synthetic route provides a reproducible procedure (catalytic transfer hydrogenation of 2-chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester with Pd/C and ammonium formate in ethanol at 75 °C) that yields the target compound in quantities suitable for multi-step pharmaceutical synthesis . Substitution with the 2-amino regioisomer (CAS 929214-84-6) would produce a structurally divergent intermediate incompatible with the intended pyrazinone pharmacophore, as the amino group position governs the regiochemistry of subsequent heterocycle formation.

Multi-Step Organic Synthesis Requiring Regiospecific Amino-Fluoro Substitution Patterns

This compound is appropriate for synthetic chemistry programs requiring a benzoate building block with a defined 3-amino-5-fluoro-4-methyl substitution pattern. The 26.2 °C difference in predicted boiling point between the 3-amino isomer (309.4 °C) and the 2-amino regioisomer (283.2 °C) enables definitive analytical discrimination via GC-MS or distillation monitoring during reaction workup [1]. Procurement of the 98% HPLC-grade material from suppliers such as Fluorochem or Capot Chemical [2] minimizes impurity-related side reactions in multi-step sequences, particularly important when the amino group serves as a nucleophile in amide bond formation or the ester moiety undergoes hydrolysis to the corresponding carboxylic acid for further derivatization.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Scaffolds

Researchers conducting SAR studies on fluorinated aromatic systems should consider this compound as a defined building block for exploring the electronic and steric effects of the 3-amino-5-fluoro-4-methyl arrangement. The computed physicochemical profile (XLogP3-AA 1.6, TPSA 52.3 Ų) [1] confirms drug-like properties suitable for lead optimization programs. The compound's manageable GHS hazard classification (Warning, H302/H315/H319/H335) and non-hazardous shipping status facilitate routine laboratory procurement and handling, distinguishing it from more stringently regulated fluorinated intermediates that require specialized storage and transportation protocols.

Method Development for Regioisomer Separation and Analytical Characterization

The quantifiable physicochemical differences between Methyl 3-amino-5-fluoro-4-methylbenzoate and its 2-amino regioisomer—specifically the 26.2 °C predicted boiling point differential [1]—support its use as a reference standard in chromatographic method development. Analytical laboratories developing HPLC or GC methods for regioisomer separation can utilize this compound as a characterized standard. Procurement of the 98% purity grade with specified moisture content (≤0.5%) [2] ensures reliable analytical performance without interference from undefined impurities that could compromise method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-5-fluoro-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.